Cas no 2227708-84-9 (methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate)

methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate
- 2227708-84-9
- EN300-1786506
- methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate
-
- インチ: 1S/C10H12O5S/c1-14-9(12)5-6(11)7-3-4-8(16-7)10(13)15-2/h3-4,6,11H,5H2,1-2H3/t6-/m0/s1
- InChIKey: CAMMJVXBYOWUBA-LURJTMIESA-N
- ほほえんだ: S1C(C(=O)OC)=CC=C1[C@H](CC(=O)OC)O
計算された属性
- せいみつぶんしりょう: 244.04054465g/mol
- どういたいしつりょう: 244.04054465g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 101Ų
methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786506-0.25g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 0.25g |
$1789.0 | 2023-09-19 | ||
Enamine | EN300-1786506-0.5g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 0.5g |
$1866.0 | 2023-09-19 | ||
Enamine | EN300-1786506-0.05g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 0.05g |
$1632.0 | 2023-09-19 | ||
Enamine | EN300-1786506-5.0g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 5g |
$5635.0 | 2023-06-03 | ||
Enamine | EN300-1786506-1g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 1g |
$1944.0 | 2023-09-19 | ||
Enamine | EN300-1786506-5g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 5g |
$5635.0 | 2023-09-19 | ||
Enamine | EN300-1786506-1.0g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 1g |
$1944.0 | 2023-06-03 | ||
Enamine | EN300-1786506-0.1g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 0.1g |
$1711.0 | 2023-09-19 | ||
Enamine | EN300-1786506-10.0g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 10g |
$8357.0 | 2023-06-03 | ||
Enamine | EN300-1786506-2.5g |
methyl 5-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]thiophene-2-carboxylate |
2227708-84-9 | 2.5g |
$3809.0 | 2023-09-19 |
methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylateに関する追加情報
Introduction to Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate (CAS No. 2227708-84-9)
Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate, a compound with the chemical identifier CAS No. 2227708-84-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in drug development. The structural complexity of this molecule, featuring a thiophene core with functional groups such as hydroxyl, methoxy, and carboxylate, makes it a subject of intense interest for researchers exploring novel therapeutic agents.
The molecular structure of Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate is characterized by its stereochemistry, specifically the (1S) configuration at the chiral center. This stereochemical feature is crucial as it can influence the pharmacological properties of the compound, including its binding affinity to biological targets and overall efficacy. The presence of multiple functional groups on the thiophene ring enhances its reactivity and opens up possibilities for further chemical modifications, making it a versatile scaffold for synthetic chemists.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial applications. The specific configuration and functionalization of Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate position it as a potential candidate for further investigation in these fields.
Recent studies have highlighted the importance of stereochemistry in drug design. Compounds with well-defined absolute configurations often exhibit more predictable and potent biological effects compared to their racemic counterparts. The (1S) configuration of Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate is likely to play a critical role in determining its pharmacokinetic and pharmacodynamic properties. This has prompted researchers to explore synthetic routes that ensure high enantioselectivity during production.
The synthesis of Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate involves multiple steps, each requiring careful optimization to achieve high yields and purity. Key steps include the formation of the thiophene ring, introduction of the hydroxyl and methoxy groups, and finally, the esterification at the carboxyl position. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve the desired stereochemical outcome efficiently.
The potential applications of Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate are vast and span across different therapeutic categories. In oncology, for instance, thiophene derivatives have demonstrated inhibitory effects on various cancer cell lines by interfering with key signaling pathways involved in tumor growth and progression. The unique structural features of this compound make it an attractive candidate for further development as an anti-cancer agent.
In addition to oncology, Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate has shown promise in treating inflammatory diseases. Inflammatory processes are often mediated by complex signaling networks involving multiple enzymes and receptors. The compound's ability to modulate these pathways could lead to novel therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The antimicrobial potential of thiophene derivatives is another area of active research. Compounds like Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate have been found to exhibit activity against a range of bacteria, including those that are resistant to conventional antibiotics. This is particularly significant in light of the growing crisis posed by antibiotic-resistant pathogens.
Computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate and its biological targets. These studies provide valuable insights into the compound's binding mechanism and help in designing analogs with enhanced potency and selectivity. The integration of experimental data with computational approaches has become an indispensable tool in modern drug discovery.
The future prospects for Methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of biological systems continues to evolve, so does our ability to design molecules that can interact with these systems in precise ways. This compound stands at the forefront of this exciting field, offering hope for innovative treatments across various diseases.
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